molecular formula C6H14N2O2S B8460853 N-piperidin-1-yl-methanesulfonamide

N-piperidin-1-yl-methanesulfonamide

Cat. No.: B8460853
M. Wt: 178.26 g/mol
InChI Key: XFNZLWPRVFVAEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-piperidin-1-yl-methanesulfonamide is a useful research compound. Its molecular formula is C6H14N2O2S and its molecular weight is 178.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H14N2O2S

Molecular Weight

178.26 g/mol

IUPAC Name

N-piperidin-1-ylmethanesulfonamide

InChI

InChI=1S/C6H14N2O2S/c1-11(9,10)7-8-5-3-2-4-6-8/h7H,2-6H2,1H3

InChI Key

XFNZLWPRVFVAEW-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NN1CCCCC1

Origin of Product

United States

Synthesis routes and methods

Procedure details

TEA (2.43 mL, 17.46 mmol) and methanesulfonylchloride (2.0 g, 17.46 mmol). were added to a solution of piperidin-1-ylamine Compound 1i1 (1.75 g, 17.46 mmol) at 0° C., under a N2 atmosphere. The mixture was stirred for 3 hrs, while warming to r.t. The reaction was quenched with water (20 mL) and the organic layer was diluted with CH2Cl2 (100 mL), washed with water and brine, separated and dried with anhydrous sodium sulfate, then filtered and concentrated in vacuo to yield N-piperidin-1-yl-methanesulfonamide Compound 1i2 as an oil.
[Compound]
Name
TEA
Quantity
2.43 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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